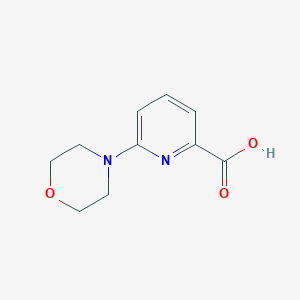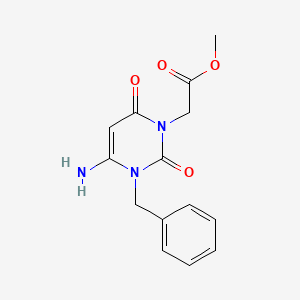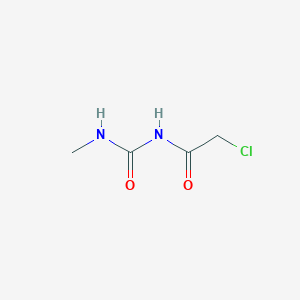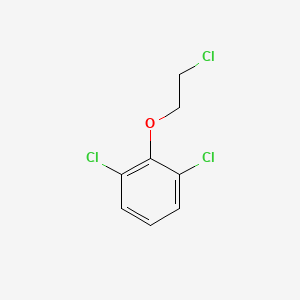
5-mercapto-4-méthyl-4H-1,2,4-triazol-3-ol
Vue d'ensemble
Description
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to the triazole ring. The unique structure of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Applications De Recherche Scientifique
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol has a wide range of applications in scientific research:
Analyse Biochimique
Biochemical Properties
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the overall oxidative stress levels in cells.
Cellular Effects
The effects of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. This inhibition can result in altered cellular responses to external stimuli. Furthermore, 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness . In vitro studies have shown that it remains stable under specific conditions, but its activity can decrease over prolonged periods. In vivo studies have also indicated that long-term exposure to 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing oxidative stress and enhancing cell survival . At higher doses, it can exhibit toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via active transport mechanisms, and its distribution within tissues can be influenced by factors such as blood flow and tissue permeability. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol is critical for its activity and function . It can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular localization is important for understanding its role in cellular processes and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol can be achieved through several methods. One common approach involves the reaction of thiocarbohydrazide with malic acid in dry pyridine under microwave irradiation. This method yields the desired compound in high purity and yield . Another method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with acetic anhydride in glacial acetic acid .
Industrial Production Methods
Industrial production of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiol group (-SH) and hydroxyl group (-OH) present in the compound are reactive sites that participate in these reactions.
Common Reagents and Conditions
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include disulfides, alcohols, amines, and substituted triazoles, depending on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can chelate metal ions, affecting various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 5-mercapto-4H-1,2,4-triazol-3-ol
- 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
Uniqueness
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol is unique due to the presence of both thiol and hydroxyl groups on the triazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and applications in various fields .
Propriétés
IUPAC Name |
4-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZKDNZAWDUCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368733 | |
| Record name | 4-Methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22244-61-7 | |
| Record name | 22244-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1361906.png)







![2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1361941.png)



![3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid](/img/structure/B1361956.png)

